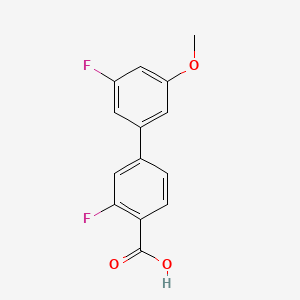

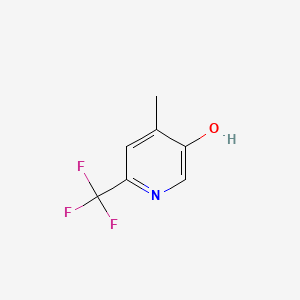

4-Methyl-6-(trifluoromethyl)pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

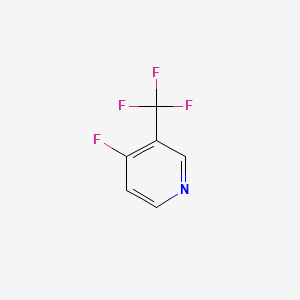

4-Methyl-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the CAS number 1253790-72-5 . It has a molecular weight of 177.13 . The IUPAC name for this compound is 4-methyl-6-(trifluoromethyl)-3-pyridinol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3NO/c1-4-2-6(7(8,9)10)11-3-5(4)12/h2-3,12H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 177.13 .Scientific Research Applications

Pest Control Application

The crystal structure of pymetrozine, which includes a derivative of 4-methyl-6-(trifluoromethyl)pyridin-3-ol, is utilized in pest control as an antifeedant. This compound helps in creating a three-dimensional network in the crystal, linking pyridinyl and triazinyl rings, which is significant for its application in pest control (Jeon, Kim, Kang, & Kim, 2015).

Synthesis of Bioactive Compounds

In the field of biochemistry, this compound is a precursor in the synthesis of bioactive compounds. A notable application is in the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids. These hybrids are evaluated for their in vitro activity against bacterial and fungal strains, showing potential as bioactive compounds (Jha & Ramarao, 2017).

Catalytic Methods in Organic Synthesis

This compound plays a role in catalytic methods for introducing methyl groups onto aromatic rings in organic synthesis. This method uses feedstock chemicals like methanol and formaldehyde as key reagents, crucial in the drug discovery process (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Organic Light-Emitting Diodes (OLEDs)

The compound finds application in the development of organic light-emitting diodes (OLEDs). Specifically, it is used in the synthesis of iridium(III) complexes that exhibit high efficiency and are used in OLEDs with high external quantum efficiency (Su et al., 2021).

Synthesis of Pyridinecarboxylic Acids

This compound is used in the synthesis of pyridinecarboxylic acids, where it is selectively metalated and then carboxylated. This method is effective for the preparation of various substituted pyridine derivatives (Schlosser & Marull, 2003).

Fluorine Chemistry

In the field of fluorine chemistry, this compound is essential in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. It is significant for its unique orthogonal intramolecular interaction, which is crucial in stabilizing certain molecular conformations (Sukach et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-2-6(7(8,9)10)11-3-5(4)12/h2-3,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNYSGOFXWBQKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-72-5 |

Source

|

| Record name | 4-methyl-6-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)

![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)